molecular formula C10H17NO2 B042508 N-Boc-1,2,3,6-四氢吡啶 CAS No. 85838-94-4

N-Boc-1,2,3,6-四氢吡啶

货号 B042508
CAS 编号: 85838-94-4
分子量: 183.25 g/mol
InChI 键: SHHHRQFHCPINIB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of N-Boc-1,2,3,6-tetrahydropyridine and related compounds typically involves multistep organic reactions that allow for the introduction of the N-Boc protecting group. For example, sequential tandem directed lithiations of an N-Boc-4-methoxy-1,2-dihydropyridine have been successfully achieved, leading to C-5,C-6 disubstituted dihydropyridones upon acidic workup, with the chlorine atom of the dihydropyridone products being substitutable for diverse groups (Young & Comins, 2005).

Molecular Structure Analysis

The molecular structure of N-Boc-1,2,3,6-tetrahydropyridine derivatives can be complex and varied, often determined by NMR spectroscopy and X-ray diffraction studies. These compounds can adopt different conformations and exhibit a range of stereochemical outcomes depending on the specifics of their synthesis. For instance, the crystal and molecular structures of related dihydropyridine derivatives have been explored, revealing insights into their conformational preferences and molecular interactions (Iwasaki, Watanabe, & Maeda, 1987).

Chemical Reactions and Properties

N-Boc-1,2,3,6-tetrahydropyridine participates in a variety of chemical reactions, showcasing its reactivity and functional group compatibility. For example, it has been used in photocycloaddition reactions, demonstrating its capacity to form complex cyclic structures under specific conditions (Albrecht, Basler, & Bach, 2008). Additionally, its chemical properties enable it to undergo transformations such as quaternization and reduction, facilitating the synthesis of a wide array of N-amino-1,2,3,6-tetrahydropyridine derivatives (Redda, Corleto, & Knaus, 1979).

Physical Properties Analysis

The physical properties of N-Boc-1,2,3,6-tetrahydropyridine and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in organic synthesis. These properties are influenced by the molecular structure and the presence of the N-Boc protecting group, which can affect the compound's behavior in different solvents and under various temperature conditions.

Chemical Properties Analysis

Chemically, N-Boc-1,2,3,6-tetrahydropyridine exhibits a range of reactivities that make it a valuable building block in organic synthesis. Its ability to participate in C-H activation, coupling reactions, and undergo selective functionalization highlights its versatility. The presence of the Boc group offers protection to the nitrogen, allowing for controlled deprotection under mild conditions, thereby providing access to further functionalized pyridine derivatives (Duttwyler, Lu, Rheingold, Bergman, & Ellman, 2012).

科研应用

  1. 有机化合物合成:它被用于制备1,5-二氢吡咯-2-酮和5,6-二氢-1H-吡啶-2-酮,这在有机合成中很重要 (Albrecht, Basler, & Bach, 2008)

  2. 肽合成:N-Boc-1,2,3,6-四氢吡啶使苯丙氨酸进行原生化学连接,这是肽合成中广泛使用的技术。它已应用于合成复杂肽如LYRAMFRANK (Crich & Banerjee, 2007)

  3. 生物碱合成:该化合物用于合成各种生物碱,如吡咯啉生物碱、吲哚啉生物碱和对映富集的赫利特里烷 (Dieter, Chen, & Watson, 2005)

  4. 药理活性:它展示了一系列生物活性,包括镇痛、抗炎、高血糖和降血糖作用,在药物研究中具有重要意义 (Rao et al., 1995)

  5. 光催化应用:N-Boc衍生物,特别是N掺杂的(BiO)2CO3分级中空微球,在空气净化的光催化反应中表现出高效率和稳定性,这在环境科学中很重要 (Dong et al., 2013)

  6. 官能化吡啶酮合成:N-Boc-1,2-二氢吡啶的串联定向锂化导致高度官能化的2,3-二氢-4-吡啶酮,对有机化学很有用 (Young & Comins, 2005)

  7. 药物开发:它是处于临床研究中的药物候选化合物的关键组成部分,展示了它在药物化学中的重要性 (Mateeva, Winfield, & Redda, 2005)

  8. 可见光光催化:N-Boc分级微球展示出优异的光催化活性和稳定性,突显了它们在环境污染控制中的潜力 (Dong et al., 2012)

性质

IUPAC Name

tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHHRQFHCPINIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517997
Record name tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-1,2,3,6-tetrahydropyridine

CAS RN

85838-94-4
Record name tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydropyridine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (5.50 g, 15.40 mmol, 1 eq) and DBU (5.70 g, 31.00 mmol, 2 eq) in DMF (100 mL) was heated at 150° C. overnight and cooled to room temperature. To this, 100 mL of CH2Cl2 was added, and the mixture was washed with brine (20 mL×3) and water (30 mL×2). The organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (10:1 (v/v) PE/EtOAc) to give the title compound as pale yellow oil (2.40 g, 85.00%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 184.1 (M+1).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

tert-Butyl dicarbonate (6.55 g) was added to a mixture of 1,2,3,6-tetrahydropyridine (2.50 g) and a 10% aqueous solution (3.0 ml) of sodium carbonate, and the mixture was stirred at room temperature for 20 hours. Water was added to the reaction mixture to conduct extraction with ethyl acetate. The resultant organic layer was washed with 0.5N hydrochloric acid, water, a saturated aqueous solution of sodium hydrogencarbonate and saturated aqueous solution of sodium chloride in that order and dried over anhydrous sodium sulfate. The solvent was then distilled off under reduced pressure to obtain the title compound (5.08 g).
Name
tert-Butyl dicarbonate
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 1.66 g of 1,2,5,6-tetrahydropyridine in 25 ml of CH2Cl2, 2.02 g of N-methylmorpholine are added, the mixture obtained is treated with a solution of 4.36 g (BOC)2O in 30 ml of CH2Cl2 and the mixture obtained is stirred for ca. 36 hours at RT. N-BOC-1,2,5,6-tetrahydropyridine is obtained. 1H-NMR: 5.82(m,1H,HIV), 5.64(m,1H,HIII), 3.86(b,2H,HII), 3.47(t,2H,HVI), 2.12(b,1H,HV), 1.46(m,9H,(CH3)3).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Heat a solution of 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester (0.69 mol, 193 g) in DBU (400 mL) at 80° C. for 16 h. Dilute the reaction mixture with water, extract with diethyl ether, and wash the organic layer with 1 N hydrochloric acid and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the title compound (116 g, 92%) as a brown oil. 1H NMR (400 MHz, CDCl3) δ 1.46 (s, 9H), 2.12 (br s, 2H), 3.47 (t, 2H), 3.87 (s, 2H), 5.65 (br s, 1H), 5.81 (br s, 1H).
Quantity
193 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods V

Procedure details

A solution of tert-butyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate (312 g, 1.12 mol) and DBU (400 g, 2.24 mol) in THF (4.5 L) was heated to reflux overnight. The mixture was poured into ice-water (2 L) and then extracted with EtOAc (2 L). The combined organic phase was washed with 1 M HCl solution (4 L×2), aq. NaHCO3 (4 L), and dried over anhydrous sodium sulfate. The residue was concentrated to afford tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate, which was used in the next step without further purification.
Quantity
312 g
Type
reactant
Reaction Step One
Name
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-1,2,3,6-tetrahydropyridine
Reactant of Route 2
N-Boc-1,2,3,6-tetrahydropyridine
Reactant of Route 3
N-Boc-1,2,3,6-tetrahydropyridine
Reactant of Route 4
N-Boc-1,2,3,6-tetrahydropyridine
Reactant of Route 5
N-Boc-1,2,3,6-tetrahydropyridine
Reactant of Route 6
Reactant of Route 6
N-Boc-1,2,3,6-tetrahydropyridine

Citations

For This Compound
27
Citations
S Chitti, SR Singireddi, PSK Reddy, P Trivedi… - Bioorganic & Medicinal …, 2019 - Elsevier
Two series of forty five novel 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl) imidazo[1,2-a]pyridine analogues (IPA 1–22, IPS 1–22 and IP-NH) have been designed, …
Number of citations: 30 www.sciencedirect.com
HML Davies, C Venkataramani, T Hansen… - Journal of the …, 2003 - ACS Publications
The asymmetric C−H activation reactions of methyl aryldiazoacetates are readily induced by the rhodium prolinate catalyst Rh 2 (S-DOSP) 4 (1) or the bridged prolinate catalysts Rh 2 (S…
Number of citations: 151 pubs.acs.org
L Tafesse, T Kanemasa, N Kurose, J Yu… - Journal of medicinal …, 2014 - ACS Publications
A series of novel tetrahydropyridinecarboxamide TRPV1 antagonists were prepared and evaluated in an effort to optimize properties of previously described lead compounds from …
Number of citations: 19 pubs.acs.org
S Narva, S Chitti, S Amaroju, D Bhattacharjee… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of thirty-seven 1,3,5-triazine analogues have been synthesized, characterized and evaluated for their antiproliferative activity against a panel of four different human cancer cell …
Number of citations: 15 www.sciencedirect.com
A Joncour, N Desroy, C Housseman… - Journal of Medicinal …, 2017 - ACS Publications
Autotaxin (ATX) is a secreted enzyme playing a major role in the production of lysophosphatidic acid (LPA) in blood through hydrolysis of lysophosphatidyl choline (LPC). The ATX–LPA …
Number of citations: 53 pubs.acs.org
Z Zheng, JA Pinson, SJ Mountford, S Orive… - European Journal of …, 2016 - Elsevier
A series of amino-substituted triazines were developed and examined for PI3Kβ inhibition and anti-platelet function. Structural adaptations of a morpholine ring of the prototype pan-…
Number of citations: 29 www.sciencedirect.com
RK Dieter, RR Sharma, H Yu, VK Gore - Tetrahedron, 2003 - Elsevier
α-(N-Carbamoyl)alkylcuprates [R 2 CuLi·LiX or RCuXLi (X=CN, Cl)] when prepared from THF soluble CuX·2LiCl (X=Cl, CN) undergo a reliable and generally high yield reaction with …
Number of citations: 28 www.sciencedirect.com
T Takai, T Koike, E Honda, Y Kajita… - Bioorganic & Medicinal …, 2015 - Elsevier
Novel piperazine derivatives as γ-secretase modulators (GSMs) were prepared and tested for their ability to selectively lower Aβ 42 production. Lead compound 3, with selective Aβ 42 -…
Number of citations: 8 www.sciencedirect.com
TS Wu, WH Lin, HJ Tsai, CC Hsueh, T Hsu… - Journal of Medicinal …, 2019 - ACS Publications
Drug resistance due to acquired mutations that constitutively activate c-KIT is a significant challenge in the treatment of patients with gastrointestinal stromal tumors (GISTs). Herein, we …
Number of citations: 13 pubs.acs.org
CA Roberts, B Park, LP Xu, JB Roque… - The Journal of …, 2021 - ACS Publications
Methods that functionalize the periphery of azacylic scaffolds have garnered increasing interest in recent years. Herein, we investigate the selectivity of a solid-state Norrish–Yang …
Number of citations: 6 pubs.acs.org

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。